Edivoxetine

概要

説明

エジボキセチンは、選択的ノルエピネフリン再取り込み阻害剤として作用する化合物です。エリリリー社によって開発され、注意欠陥多動性障害(ADHD)および主要なうつ病の治療に使用されました。 潜在的な可能性があるにもかかわらず、この化合物は、2012年に第III相臨床試験後、主要なうつ病の治療薬として承認されませんでした .

準備方法

エジボキセチンの合成には、いくつかのステップが含まれます。その合成における主要な中間体の1つは、効率的なジアゾ化プロセスによって調製されます。 このプロセスには、中間体の純度を確保するために、高速液体クロマトグラフィー(HPLC)が使用されます . エジボキセチンの工業生産方法は広く文書化されていませんが、合成経路は通常、モルホリン環の形成とフルオロメトキシフェニル基の付加を含む .

化学反応解析

エジボキセチンは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、酸素の添加または水素の除去を含む。一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤が含まれる。

還元: この反応は、水素の添加または酸素の除去を含む。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれる。

置換: この反応は、1つの原子または原子群を別の原子または原子群と置換する。一般的な試薬には、ハロゲンまたは水酸化物イオンなどの求核剤が含まれる。

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なる .

科学研究の応用

化学: 選択的ノルエピネフリン再取り込み阻害剤の研究のためのモデル化合物として役立つ。

生物学: 中枢神経系におけるノルエピネフリンの役割を理解するために研究で使用される。

医学: ADHDと主要なうつ病の治療の可能性について調査されている。

化学反応の分析

Chemical Reactions of Edivoxetine

This compound, chemically known as LY2216684 HCl, is a selective norepinephrine reuptake inhibitor primarily studied for its potential in treating various central nervous system disorders. While it is generally considered chemically stable, it exhibits a tendency to degrade in the presence of certain excipients, particularly carbohydrates. This article delves into the significant chemical reactions involving this compound, focusing on its degradation pathways and the formation of by-products.

Types of Chemical Reactions

This compound undergoes several key types of chemical reactions:

-

Oxidation : This involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

-

Reduction : This reaction entails the addition of hydrogen or the removal of oxygen, typically facilitated by reducing agents like lithium aluminum hydride or sodium borohydride.

-

Substitution : In this reaction, one atom or group of atoms in this compound is replaced by another. Halogens and nucleophiles such as hydroxide ions are common reagents used in substitution reactions.

Degradation Pathways

Research has identified that this compound can degrade through multiple pathways when exposed to certain conditions:

-

N-formylation : The primary degradation product observed is N-formyl this compound. This process occurs via a reaction with formic acid, which can be generated from the decomposition of excipients like microcrystalline cellulose or residual glucose. The aldehydic carbons from reducing sugars also play a crucial role in this reaction .

-

Influence of Moisture : The presence of moisture significantly accelerates the N-formylation process. Studies indicate that higher moisture levels lead to increased rates of N-formylation due to enhanced reactivity between this compound and formic acid .

-

Role of Excipients : Different excipients influence the degradation pathways. For instance, binary blends of this compound with lactose, glucose, or microcrystalline cellulose have been shown to result in varying levels of N-formylation based on their moisture content and composition .

Mechanistic Studies

Mechanistic studies have provided insight into how these reactions occur:

-

N-formylation Mechanism : The N-formylation pathway has been linked to the Maillard reaction, where secondary amines react with reducing sugars. Specifically, labeling experiments have shown that the C1 position from glucose is a primary source for the formyl group incorporated into N-formyl this compound .

-

Experimental Evidence : Stress testing and accelerated stability studies reveal that under specific conditions (e.g., high temperatures and humidity), this compound can form significant amounts of N-formyl this compound and glucose Amadori rearrangement products (ARPs), confirming the active nature of these degradation pathways .

Analytical Methods for Characterization

The identification and quantification of degradation products require robust analytical methodologies:

-

High-Performance Liquid Chromatography (HPLC) : HPLC methods have been developed to detect and quantify N-formyl this compound and other degradation products. Parameters such as column type, mobile phase composition, flow rate, and detection wavelength are optimized for accurate analysis .

-

Mass Spectrometry (MS) : Coupled with chromatographic techniques, mass spectrometry provides detailed information about molecular weights and structures of degradation products. For example, UPLC/MS has been utilized to confirm the presence of N-formyl this compound through its characteristic m/z values .

科学的研究の応用

Edivoxetine is a selective norepinephrine reuptake inhibitor (NRI) that Eli Lilly developed . It was explored as a potential treatment for attention-deficit/hyperactivity disorder (ADHD) and as an antidepressant . Although it reached Phase III clinical trials for major depressive disorder, it ultimately did not gain approval .

Clinical Trials in Major Depressive Disorder (MDD)

Efficacy Studies

this compound was evaluated in three randomized, placebo-controlled trials as an adjunctive therapy for patients with major depressive disorder (MDD) who showed partial response to selective serotonin reuptake inhibitors (SSRIs) . These 8-week studies included a 3-week placebo lead-in phase . Patients who didn't show at least a 25% improvement on the Montgomery-Asberg Depression Rating Scale (MADRS) and had a MADRS total score of 14 or higher were included in the double-blind adjunctive treatment phase . The primary outcome measured was the mean change from baseline to week 8 in MADRS total score .

The trials did not meet the primary or most secondary objectives . The results, measured by changes in MADRS total score, were:

- Study 1: this compound 12 mg + SSRI (-8.5), this compound 18 mg + SSRI (-8.7), Placebo + SSRI (-7.8)

- Study 2: this compound 12-18 mg + SSRI (-9.4), this compound 6 mg + SSRI (-9.6), Placebo + SSRI (-9.4)

- Study 3: this compound 12-18 mg + SSRI (-8.7), Placebo + SSRI (-8.5)

Safety and Tolerability

A 52-week open-label study in Japan investigated the safety and tolerability of long-term adjunctive this compound treatment in MDD patients who were partial responders to SSRIs . Patients received adjunctive this compound (12 mg QD, adjusted to 18 mg/day after one week based on tolerability and efficacy) while continuing their stable SSRI dose . Approximately 46% of patients completed the study .

Discontinuation due to adverse events (17.4%) was higher compared to short-term adjunctive this compound studies . Adverse events leading to discontinuation included palpitations, vomiting, hepatic function abnormalities, hypertension, nausea, and tachycardia . Common treatment-emergent adverse events included nasopharyngitis, tachycardia, hyperhidrosis, nausea, palpitations, and increased heart rate . The study found that the safety profile of this compound was consistent with that expected for a selective NRI .

The study observed mean increases in blood pressure and pulse across visits, with higher increases in pulse rate and diastolic blood pressure compared to previous studies .

ADHD Studies

Pediatric ADHD

this compound has also been studied in pediatric patients with ADHD . A randomized trial showed this compound efficacy at doses of 0.2 mg/kg/day and 0.3 mg/kg/day, despite a significant placebo response .

Long-Term Safety in Pediatric ADHD

A long-term, open-label study assessed the safety and tolerability of this compound monotherapy in children and adolescents with ADHD over five years . Patients received daily doses of this compound (0.1-0.3 mg/kg) . The study included 267 children and adolescents, with 20 completing the 5-year study . Treatment-emergent adverse events reported in over 10% of participants included headache, vomiting, nausea, and upper respiratory tract infection . Serious adverse events were reported by 2.7% of participants . The study concluded that long-term this compound monotherapy had a consistent safety profile .

Other Applications

This compound's mechanism as a selective norepinephrine reuptake inhibitor could potentially be relevant in other areas.

作用機序

エジボキセチンは、ノルエピネフリンの再取り込みを選択的に阻害することにより効果を発揮する。これはシナプス間隙におけるノルエピネフリンの濃度を増加させ、神経伝達を増強する。 エジボキセチンの分子標的は、ノルエピネフリンをシナプス前ニューロンに再取り込みする役割を果たすノルエピネフリン輸送体である .

類似の化合物との比較

エジボキセチンは、次のような他の選択的ノルエピネフリン再取り込み阻害剤と似ている。

アトモキセチン: ADHDの治療に使用される。

レボキセチン: 主要なうつ病の治療に使用される。

ビロキサジン: ADHDの治療に使用される。

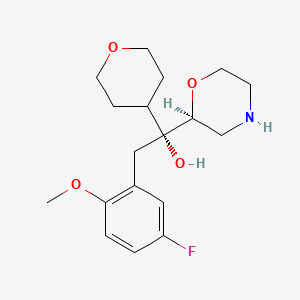

エジボキセチンを際立たせているのは、フルオロメトキシフェニル基とモルホリン環を含む、その独特の化学構造である。 この独特の構造は、ノルエピネフリンの再取り込みを選択的に阻害することに寄与する .

類似化合物との比較

Edivoxetine is similar to other selective norepinephrine reuptake inhibitors, such as:

Atomoxetine: Used for the treatment of ADHD.

Reboxetine: Used for the treatment of major depressive disorder.

Viloxazine: Used for the treatment of ADHD.

What sets this compound apart is its specific chemical structure, which includes a fluoro-methoxyphenyl group and a morpholine ring. This unique structure contributes to its selective inhibition of norepinephrine reuptake .

生物活性

Edivoxetine, a selective norepinephrine reuptake inhibitor (NRI), has been primarily investigated for its potential use in treating major depressive disorder (MDD) and attention-deficit hyperactivity disorder (ADHD). Its biological activity centers on enhancing norepinephrine neurotransmission, which is thought to play a crucial role in mood regulation and cognitive function. Despite its pharmacological promise, clinical studies have yielded mixed results regarding its efficacy.

This compound functions by selectively inhibiting the reuptake of norepinephrine, thereby increasing its availability in the synaptic cleft. This mechanism is hypothesized to improve symptoms of depression and ADHD by enhancing noradrenergic signaling. Unlike traditional antidepressants that primarily target serotonin, this compound's unique action on norepinephrine may offer benefits for patients who do not respond adequately to serotonin reuptake inhibitors (SSRIs) .

Summary of Clinical Trials

This compound has undergone several clinical trials to assess its efficacy as an adjunctive treatment for MDD. The following table summarizes key findings from these studies:

| Study Identifier | Treatment Group | Primary Endpoint | Result |

|---|---|---|---|

| NCT01173601 | This compound + SSRI | Change in MADRS score at week 8 | No significant improvement over placebo |

| NCT01187407 | This compound (12-18 mg) + SSRI | Change in MADRS score at week 8 | No significant improvement over placebo |

| NCT01185340 | This compound (12-18 mg) + SSRI | Change in MADRS score at week 8 | No significant improvement over placebo |

Despite initial indications of efficacy, all three trials failed to meet their primary endpoints, indicating that this compound did not provide a statistically significant benefit compared to placebo when added to ongoing SSRI treatment .

Long-Term Safety and Tolerability

A long-term open-label study conducted in Japan assessed the safety and tolerability of this compound over 52 weeks. Key findings included:

- Patient Demographics : 288 patients with MDD who had previously participated in acute studies.

- Completion Rate : Approximately 46% completed the study.

- Adverse Events : Common treatment-emergent adverse events (TEAEs) included palpitations, vomiting, hypertension, and tachycardia. Discontinuation due to adverse events was reported at 17.4%, higher than short-term studies .

Table of Treatment-Emergent Adverse Events

| Adverse Event | Frequency (%) |

|---|---|

| Palpitations | >5 |

| Vomiting | >5 |

| Hypertension | >5 |

| Nausea | >5 |

| Tachycardia | >5 |

The safety profile was consistent with expectations for NRIs, although some cardiovascular effects were noted, particularly in the Japanese population studied .

特性

IUPAC Name |

(1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(oxan-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26FNO4/c1-22-16-3-2-15(19)10-13(16)11-18(21,14-4-7-23-8-5-14)17-12-20-6-9-24-17/h2-3,10,14,17,20-21H,4-9,11-12H2,1H3/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBHSHYQQLFAPW-ZWKOTPCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CC(C2CCOCC2)(C3CNCCO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)F)C[C@]([C@@H]2CNCCO2)(C3CCOCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152464 | |

| Record name | Edivoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194508-25-2 | |

| Record name | Edivoxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1194508-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Edivoxetine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194508252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edivoxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09184 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Edivoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EDIVOXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W9N3F4JOO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。